![molecular formula C28H28N4OS B6524110 4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 440334-76-9](/img/structure/B6524110.png)
4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione” is a complex organic molecule. It contains a benzylpiperidine group, which is often found in pharmaceuticals and has been used in scientific studies . It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and quinazoline groups would likely contribute significantly to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing benzylpiperidine and quinazoline groups are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Neuroprotection and Brain Damage Prevention
- NMDA Antagonism : 4-Benzylpiperidine analogs, such as RMI-10608, exhibit NMDA antagonist pharmacology. This property suggests potential utility in preventing brain damage and treating psychosis .
Monoamine Oxidase Inhibition (MAOI)
- Preference for MAO-A : 4-Benzylpiperidine functions as an MAOI, with a preference for inhibiting monoamine oxidase type A (MAO-A). Researchers investigate its impact on neurotransmitter breakdown and mood disorders .
Synthesis and Chemical Routes
- Synthesis : 4-Benzylpiperidine can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring .
Negus SS, Baumann MH, Rothman RB, Mello NK, Blough BE (2009). “Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine.” The Journal of Pharmacology and Experimental Therapeutics, 329(1), 272–281. DOI: 10.1124/jpet.108.143701 Arai Y, Hamamichi N, Kinemuchi H (1986). “Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.” Neuroscience Letters, 70(2), 255–260. DOI: 10.1016/0304-3940(86)90473-8 Hoshikawa T, Inoue M (2013). “Photoinduced direct 4-pyridination of C(sp3)–H Bonds.” Chemical Science, 4(8), 3118. DOI: 10.1039/c3sc51080h
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might interact with monoamine transporters, leading to the release of neurotransmitters like dopamine, serotonin, and norepinephrine .
Biochemical Pathways
Given the potential role of similar compounds as monoamine releasing agents, it can be inferred that it might affect the monoaminergic system, influencing the synaptic transmission of neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Similar compounds like 4-benzylpiperidine have a fast onset of action and a short duration , which might suggest similar pharmacokinetic properties for this compound.
Result of Action
Based on the potential effects of similar compounds, it can be inferred that it might lead to increased synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine, potentially influencing neuronal signaling and cognitive functions .
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c33-27(32-16-14-21(15-17-32)18-20-6-2-1-3-7-20)23-12-10-22(11-13-23)19-29-26-24-8-4-5-9-25(24)30-28(34)31-26/h1-13,21H,14-19H2,(H2,29,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUODLJJTPTXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC4=NC(=S)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)phenyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.